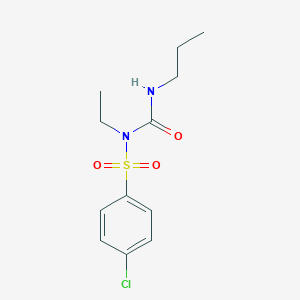

N(1)-Ethylchlorpropamide

Description

N(1)-Ethylchlorpropamide is a synthetic compound structurally related to chlorpropamide, a sulfonylurea-class antidiabetic agent. The ethyl group at the N(1) position and the chlorine substituent on the aromatic ring influence its physicochemical and biological properties, distinguishing it from other derivatives .

Properties

CAS No. |

117048-15-4 |

|---|---|

Molecular Formula |

C12H17ClN2O3S |

Molecular Weight |

304.79 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-1-ethyl-3-propylurea |

InChI |

InChI=1S/C12H17ClN2O3S/c1-3-9-14-12(16)15(4-2)19(17,18)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |

InChI Key |

IDWPUWOESPFVNC-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |

Other CAS No. |

117048-15-4 |

Synonyms |

N(1)-EtCP N(1)-ethylchlorpropamide N1-ethylchlorpropamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N(1)-Ethylchlorpropamide, enabling comparative analysis of substituent effects and applications.

Ethcathinone Hydrochloride

- Structure: N-Ethyl-2-amino-1-phenylpropan-1-one hydrochloride.

- Key Features: A cathinone derivative with a phenyl ring and ethylamine side chain. Lacks a chlorine substituent.

- Pharmacology: Acts as a central nervous system stimulant via dopamine/norepinephrine reuptake inhibition. Lower lipophilicity compared to chlorinated analogs reduces blood-brain barrier penetration .

- Toxicity : Associated with tachycardia, hypertension, and neurotoxicity in chronic use .

4-Chloroethcathinone (4-CEC) Hydrochloride

- Structure: N-Ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride.

- Key Features: Chlorine at the para position enhances lipophilicity and metabolic stability versus ethcathinone.

- Pharmacology: Increased potency in dopamine transporter inhibition compared to ethcathinone due to chlorine’s electron-withdrawing effects .

- Toxicity : Higher risk of hepatotoxicity and cardiotoxicity linked to prolonged half-life .

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl)

- Structure: 3-(Ethyliminomethylideneamino)-N,N-dimethylpropan-1-amine hydrochloride.

- Key Features: Ethyl and dimethylaminopropyl groups enable its use as a carboxyl-activating coupling reagent.

- Applications : Widely used in peptide synthesis and bioconjugation. The chlorine absence and carbodiimide functionality distinguish it from this compound in reactivity .

- Safety : Causes respiratory and skin irritation but lacks systemic toxicity at standard doses .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Activity | Toxicity Profile |

|---|---|---|---|---|---|

| This compound* | Not reported | Not reported | N(1)-ethyl, Cl-aryl | Hypothesized sulfonylurea activity | Limited data |

| Ethcathinone HCl | C₁₁H₁₆ClNO | 213.70 | Phenyl, ethylamine | CNS stimulant | Neurotoxicity, hypertension |

| 4-CEC HCl | C₁₁H₁₅Cl₂NO | 248.15 | 4-Cl-phenyl, ethylamine | Enhanced dopamine inhibition | Hepatotoxicity, cardiotoxicity |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | Ethyl, dimethylaminopropyl | Carbodiimide coupling agent | Irritant, low systemic toxicity |

*Theoretical structure inferred from analogs.

Research Findings and Limitations

- Cathinone Derivatives: Chlorinated analogs like 4-CEC exhibit higher potency but greater toxicity, suggesting a trade-off in therapeutic design .

- Carbodiimides : EDC·HCl’s utility in bioconjugation highlights the role of ethyl groups in stabilizing reactive intermediates .

- Gaps in this compound Data: No direct studies exist; inferences rely on structural analogs. Further research is needed to validate its pharmacokinetics and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.